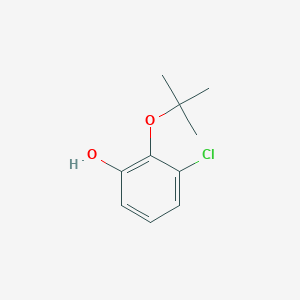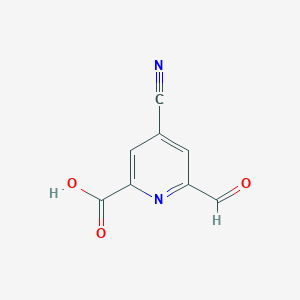
4-Cyano-6-formylpyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-6-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C8H4N2O3 and a molecular weight of 176.13 g/mol . This compound is characterized by the presence of a cyano group, a formyl group, and a carboxylic acid group attached to a pyridine ring. It is primarily used in research and development settings due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-Cyano-6-formylpyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dichloropyridine with sodium cyanide and formic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-Cyano-6-formylpyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo substitution reactions with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium cyanide). Major products formed from these reactions include carboxylic acids, amines, and substituted pyridines.
Aplicaciones Científicas De Investigación
4-Cyano-6-formylpyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyano-6-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the formyl group can undergo nucleophilic attack by various nucleophiles. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways .
Comparación Con Compuestos Similares
4-Cyano-6-formylpyridine-2-carboxylic acid can be compared with other similar compounds, such as:
6-Cyano-4-formylpyridine-2-carboxylic acid: This compound has a similar structure but with the cyano and formyl groups in different positions.
4-Formylpyridine-2,6-dicarboxylic acid: This compound lacks the cyano group but has an additional carboxylic acid group.
Propiedades
Fórmula molecular |
C8H4N2O3 |
|---|---|
Peso molecular |
176.13 g/mol |
Nombre IUPAC |
4-cyano-6-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4N2O3/c9-3-5-1-6(4-11)10-7(2-5)8(12)13/h1-2,4H,(H,12,13) |
Clave InChI |
RMODOZVCJVYYBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


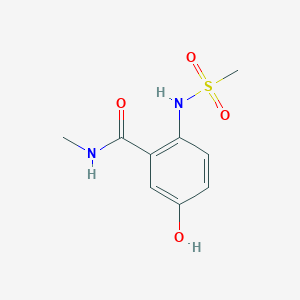
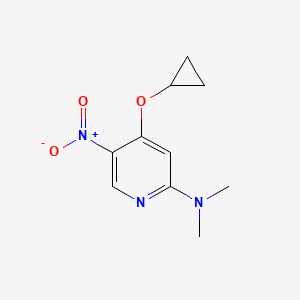
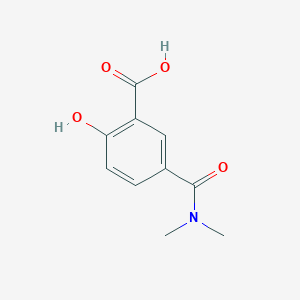

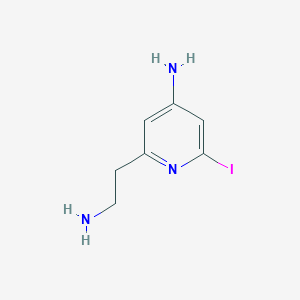
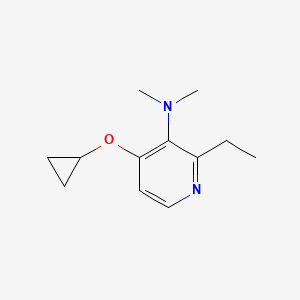
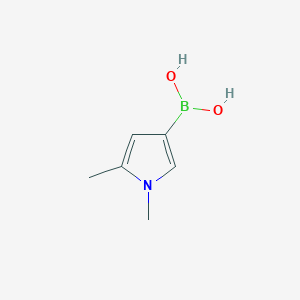
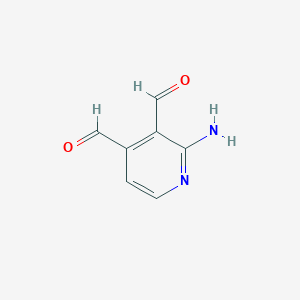
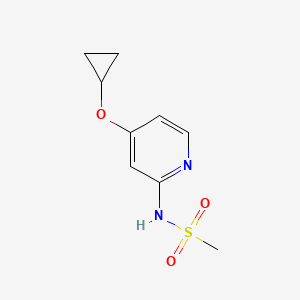
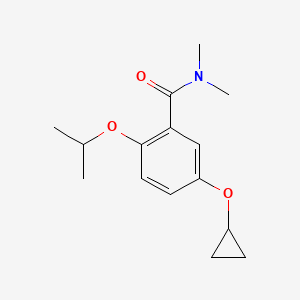
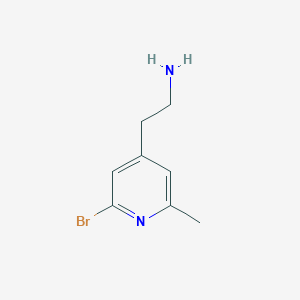

![[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14844693.png)
